Ethyl 2-(2-[(E)-2-Phenyl-1-ethenyl]-6-quinolyloxy-8-p-toluenesulfonamido)acetate
Overview
Description
Ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-[(E)-2-phenylethenyl]quinolin-6-yl]oxyacetate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-[(E)-2-phenylethenyl]quinolin-6-yl]oxyacetate typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Quinoline Core: The quinoline core can be synthesized through a series of condensation reactions involving aniline derivatives and carbonyl compounds.
Introduction of the Phenylethenyl Group: The phenylethenyl group can be introduced via a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the quinoline derivative with ethyl chloroacetate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-[(E)-2-phenylethenyl]quinolin-6-yl]oxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonylamino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline esters.
Scientific Research Applications
Ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-[(E)-2-phenylethenyl]quinolin-6-yl]oxyacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-[(E)-2-phenylethenyl]quinolin-6-yl]oxyacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-[(E)-2-phenylethenyl]quinolin-6-yl]oxyacetate can be compared with similar compounds such as:
Ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-[(E)-2-phenylethenyl]quinolin-6-yl]acetate: Lacks the ester group, leading to different chemical properties and reactivity.
Methyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-[(E)-2-phenylethenyl]quinolin-6-yl]oxyacetate: Contains a methyl ester instead of an ethyl ester, affecting its solubility and biological activity.
Ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-[(E)-2-phenylethenyl]quinolin-6-yl]oxypropanoate: Has a propanoate group, altering its steric and electronic properties.
Properties
IUPAC Name |
ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-[(E)-2-phenylethenyl]quinolin-6-yl]oxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5S/c1-3-34-27(31)19-35-24-17-22-12-14-23(13-11-21-7-5-4-6-8-21)29-28(22)26(18-24)30-36(32,33)25-15-9-20(2)10-16-25/h4-18,30H,3,19H2,1-2H3/b13-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNUYBPDJWYUSO-ACCUITESSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)/C=C/C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60422143 | |
Record name | AC1O21EP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60422143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
316124-89-7 | |
Record name | AC1O21EP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60422143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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